molecular formula C16H20ClNO B149551 N-Desmethyl Phenyltoloxamine Hydrochloride CAS No. 75859-72-2

N-Desmethyl Phenyltoloxamine Hydrochloride

Cat. No.: B149551
CAS No.: 75859-72-2
M. Wt: 277.79 g/mol
InChI Key: DBIUOGRMRZMCFW-UHFFFAOYSA-N
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Description

N-Desmethyl Phenyltoloxamine Hydrochloride is a biochemical compound primarily used in proteomics research. It is a derivative of Phenyltoloxamine, an antihistamine drug known for its sedative and analgesic effects. The compound is characterized by its molecular formula C16H19NO•HCl and a molecular weight of 277.79 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that the compound is produced in controlled environments using standard chemical synthesis techniques to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Phenyltoloxamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, changing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-Desmethyl Phenyltoloxamine Hydrochloride is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions and functions. Additionally, it has applications in neurology research, where it is used to investigate the effects of antihistamines on the nervous system .

Comparison with Similar Compounds

Similar Compounds

    Phenyltoloxamine: The parent compound, known for its antihistamine properties.

    Diphenhydramine: Another H1 receptor blocker with similar sedative and analgesic effects.

Uniqueness

N-Desmethyl Phenyltoloxamine Hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities compared to its parent compound and other similar antihistamines.

Properties

IUPAC Name

2-(2-benzylphenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIUOGRMRZMCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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